Valomaciclovir stearate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le valomaciclovir stéarate est synthétisé par un processus en plusieurs étapes impliquant l'estérification du valomaciclovir avec l'acide stéarique. La réaction implique généralement l'utilisation d'un catalyseur acide et d'un solvant organique dans des conditions de température contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle: La production industrielle de valomaciclovir stéarate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la conformité aux normes pharmaceutiques. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour surveiller la pureté et la concentration du produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le valomaciclovir stéarate subit plusieurs types de réactions chimiques, notamment:

Hydrolyse: La liaison ester dans le valomaciclovir stéarate peut être hydrolysée pour libérer le valomaciclovir et l'acide stéarique.

Oxydation et réduction: Ces réactions sont moins courantes mais peuvent se produire dans des conditions spécifiques, modifiant la structure chimique et l'activité du composé.

Réactifs et conditions communs:

Hydrolyse: Implique généralement des solutions aqueuses et des conditions légèrement acides ou basiques.

Principaux produits:

Hydrolyse: Produit le valomaciclovir et l'acide stéarique.

Oxydation: Peut conduire à divers dérivés oxydés en fonction des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Chimie: Le valomaciclovir stéarate est utilisé comme composé modèle dans des études explorant la synthèse et la stabilité des promédicaments liés par ester. Ses propriétés chimiques en font un outil précieux pour comprendre les réactions d'estérification et les mécanismes d'hydrolyse .

Biologie et médecine: En médecine, le valomaciclovir stéarate est principalement étudié pour ses propriétés antivirales. Il est en cours d'essais cliniques pour le traitement du zona et d'autres infections à virus herpétiques. Sa capacité à inhiber l'ADN polymérase virale en fait un candidat prometteur pour la thérapie antivirale .

Industrie: La stabilité et l'efficacité du composé ont conduit à son utilisation dans le développement de formulations antivirales. Il est également étudié pour son potentiel à améliorer la biodisponibilité d'autres agents thérapeutiques par estérification .

Mécanisme d'action

Le valomaciclovir stéarate exerce ses effets en inhibant l'ADN polymérase virale, une enzyme essentielle à la réplication de l'ADN viral. Après administration, il est hydrolysé pour libérer le valomaciclovir, qui est ensuite converti en omaciclovir. L'omaciclovir entre en compétition avec les nucléotides naturels, s'incorpore dans l'ADN viral et met fin à son élongation .

Applications De Recherche Scientifique

Treatment of Herpes Zoster

Valomaciclovir stearate has been evaluated in clinical trials for its potential to treat herpes zoster (shingles). A notable Phase 2b trial demonstrated that a once-daily dosage regimen (2 g) was as effective as the standard three-times-daily dosing of valacyclovir, with similar safety profiles . This finding is significant given the challenges associated with adherence to multiple daily doses in clinical practice.

Epstein-Barr Virus Infection

A randomized, placebo-controlled study assessed the antiviral activity of valomaciclovir in patients with infectious mononucleosis caused by primary Epstein-Barr virus infection. The study aimed to evaluate the efficacy of a high-dose regimen over 21 days, focusing on clinical outcomes and viral load reduction .

Comparative Efficacy

In comparative studies, this compound has been shown to have similar efficacy to other established antiviral agents like famciclovir and acyclovir. For instance, both valomaciclovir and famciclovir have demonstrated comparable effects in managing acute herpes zoster episodes . The reduction in pain intensity associated with herpes zoster was significant across treatment groups, indicating the potential for valomaciclovir to improve patient outcomes.

Safety Profile

The safety profile of this compound appears favorable, with no significant adverse effects reported in clinical trials. This aspect is particularly important for populations at risk, such as immunocompromised patients, who may be more susceptible to complications from herpesvirus infections .

Data Summary Table

| Application | Clinical Trial Phase | Efficacy | Safety |

|---|---|---|---|

| Herpes Zoster Treatment | Phase 2b | Comparable to valacyclovir | No significant adverse effects |

| Epstein-Barr Virus Infection | Phase 1/2 | Viral load reduction observed | Favorable safety profile |

Mécanisme D'action

Valomaciclovir stearate exerts its effects by inhibiting viral DNA polymerase, an enzyme crucial for viral DNA replication. Upon administration, it is hydrolyzed to release valomaciclovir, which is then converted to omaciclovir. Omaciclovir competes with natural nucleotides, incorporating into the viral DNA and terminating its elongation .

Comparaison Avec Des Composés Similaires

Composés similaires:

Valacyclovir: Un autre promédicament antiviral qui est converti en aciclovir dans l'organisme. Il est utilisé pour traiter les infections à herpès simplex et le zona.

Famciclovir: Un promédicament du penciclovir, utilisé pour des indications similaires à celles du valomaciclovir stéarate.

Ganciclovir: Un antiviral utilisé principalement pour les infections à cytomégalovirus.

Unicité: Le valomaciclovir stéarate est unique en raison de sa biodisponibilité orale améliorée et de son activité antivirale à large spectre. Son estérification avec l'acide stéarique améliore ses propriétés pharmacocinétiques, le rendant plus efficace en milieu clinique .

Activité Biologique

Valomaciclovir stearate, a prodrug of the antiviral agent valaciclovir, has garnered attention for its potential efficacy in treating herpes zoster (shingles) and other herpesvirus infections. This article delves into its biological activity, pharmacokinetics, and clinical findings based on diverse sources.

Overview of this compound

This compound is designed to enhance the oral bioavailability of its active metabolite, acyclovir (ACV), by utilizing a valine ester moiety. This modification allows for improved absorption and conversion in the body, leading to higher plasma concentrations of ACV compared to traditional formulations.

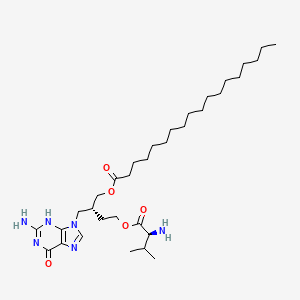

Chemical Structure

- Chemical Formula : C₃₃H₅₈N₆O₅

- Molecular Weight : 618.86 g/mol

This compound functions as a nucleoside analogue that inhibits viral DNA synthesis. Once administered, it is rapidly converted to ACV, which then competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing viral load.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | >60% in humans |

| Peak Plasma Concentration | Achieved within 1-2 hours post-dose |

| Half-Life | Approximately 2-3 hours |

In clinical studies, the compound has shown significant improvements in bioavailability compared to standard acyclovir formulations, which typically exhibit only 15-30% bioavailability due to extensive first-pass metabolism .

Treatment of Herpes Zoster

A Phase 2b clinical trial (NCT00831103) assessed the efficacy and safety of this compound in immunocompetent patients with acute herpes zoster. The results indicated that:

- Primary Endpoint : this compound (2 g once daily) was as effective as valacyclovir (3 times daily) in reducing pain and rash duration.

- Safety Profile : Both treatments exhibited comparable safety profiles with no significant adverse effects reported .

Case Studies

- Case Study 1 : A group of patients receiving this compound reported a significant reduction in pain intensity by day 7 post-treatment compared to baseline measurements.

- Case Study 2 : In a double-blind study involving patients with infectious mononucleosis due to Epstein-Barr virus (EBV), valomaciclovir demonstrated antiviral activity with a notable decrease in viral load over a 21-day treatment period .

Comparative Analysis with Other Antivirals

This compound has been compared with other antiviral agents such as famciclovir and traditional acyclovir regarding efficacy and patient compliance:

| Drug | Dosing Regimen | Efficacy in HZ Treatment | Patient Compliance |

|---|---|---|---|

| This compound | 2 g once daily | High | Excellent |

| Valacyclovir | 800 mg five times daily | Moderate | Moderate |

| Famciclovir | 500 mg twice daily | High | Good |

Propriétés

Numéro CAS |

195156-77-5 |

|---|---|

Formule moléculaire |

C33H58N6O5 |

Poids moléculaire |

618.9 g/mol |

Nom IUPAC |

[(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate |

InChI |

InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1 |

Clé InChI |

ACBSZTQIFTYFGH-IAPPQJPRSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |

Apparence |

White to off-white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.